molecular formula C5H5F3O2 B13763704 Trifluoromethyl methacrylate CAS No. 56487-95-7

Trifluoromethyl methacrylate

Cat. No.: B13763704
CAS No.: 56487-95-7
M. Wt: 154.09 g/mol
InChI Key: AFFZTFNQQHNSEG-UHFFFAOYSA-N
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Description

Trifluoromethyl methacrylate is an organic compound known for its unique chemical properties. It is a colorless liquid with a distinct, pungent odor. The compound is primarily used in the production of specialty coatings, adhesives, and polymers due to its excellent chemical inertness, low dielectric constant, and superior weatherability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl methacrylate is typically synthesized through the esterification of trifluoroethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield, often exceeding 99% purity with yields greater than 80% .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Radical Initiators: Commonly used in polymerization reactions.

    Solvents: Organic solvents like toluene or dichloromethane are often used.

Major Products:

Mechanism of Action

The mechanism of action of trifluoromethyl methacrylate primarily involves its ability to undergo polymerization and copolymerization reactions. The trifluoromethyl group imparts unique properties such as chemical inertness and hydrophobicity, which are crucial for its applications in coatings and adhesives .

Comparison with Similar Compounds

    Methyl Methacrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties.

    Ethyl Methacrylate: Another similar compound but with different physical and chemical properties due to the absence of fluorine atoms.

Uniqueness: Trifluoromethyl methacrylate is unique due to the presence of the trifluoromethyl group, which imparts superior chemical resistance, low surface energy, and excellent weatherability compared to its non-fluorinated counterparts .

Properties

CAS No.

56487-95-7

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

trifluoromethyl 2-methylprop-2-enoate

InChI

InChI=1S/C5H5F3O2/c1-3(2)4(9)10-5(6,7)8/h1H2,2H3

InChI Key

AFFZTFNQQHNSEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(F)(F)F

Origin of Product

United States

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